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Introduction
Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide (ASO) designed to treat

hereditary transthyretin amyloidosis (hATTR). This rare, progressive, and fatal disease is

characterized by the misfolding of the transthyretin (TTR) protein and subsequent deposition of

amyloid fibrils in various organs and tissues, leading to polyneuropathy, cardiomyopathy, and

other systemic dysfunctions.[1][2] Inotersen's mechanism of action involves the specific

degradation of TTR messenger RNA (mRNA), thereby reducing the production of both wild-

type and mutant TTR protein.[3][4][5] These application notes provide a comprehensive

overview of the long-term efficacy of inotersen in both clinical and preclinical chronic disease

models, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action
Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[3][6] It is

designed to be complementary to the mRNA sequence of the human TTR gene. Upon

administration, inotersen binds to the TTR mRNA in the liver, forming a DNA-RNA

heteroduplex. This duplex is a substrate for RNase H1, an endogenous enzyme that selectively

cleaves the RNA strand of the hybrid molecule.[4][5] This process leads to the degradation of

the TTR mRNA, preventing its translation into TTR protein and thereby reducing the circulating

levels of both mutant and wild-type TTR.[3][4]
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Inotersen's RNase H1-mediated degradation of TTR mRNA.
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Long-Term Efficacy Data
The long-term efficacy of inotersen has been primarily evaluated in the NEURO-TTR clinical

trial and its open-label extension (OLE) study in patients with hATTR polyneuropathy, as well

as in studies focusing on transthyretin amyloid cardiomyopathy (ATTR-CM).[7][8][9] Preclinical

studies in transgenic animal models have also demonstrated significant and sustained

reductions in TTR levels.[10][11]

Clinical Efficacy in hATTR with Polyneuropathy
The following tables summarize the long-term efficacy data from the NEURO-TTR and its OLE

study. The primary endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7),

where higher scores indicate worse neuropathy, and the Norfolk Quality of Life-Diabetic

Neuropathy (Norfolk QoL-DN) total score, where higher scores indicate poorer quality of life.[8]

[12]

Table 1: Long-Term Efficacy of Inotersen in hATTR with Polyneuropathy (NEURO-TTR OLE

Study)

Timepoint Treatment Group
Mean Change from
Baseline in mNIS+7

Mean Change from
Baseline in Norfolk
QoL-DN

Week 104 Inotersen-Inotersen +17.8 +4.7

Placebo-Inotersen +33.4 Not Reported

Week 156 Inotersen-Inotersen +19.2 +9.8

Placebo-Inotersen +40.6 Not Reported

Data adapted from the NEURO-TTR open-label extension 3-year update.[8]

Clinical Efficacy in Transthyretin Amyloid
Cardiomyopathy (ATTR-CM)
A single-center, open-label study evaluated the long-term safety and efficacy of inotersen in

patients with hereditary or wild-type ATTR-CM.[9]
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Table 2: Long-Term Efficacy of Inotersen in ATTR-CM

Timepoint Number of Patients
Mean Change in LV
Mass (MRI)

Mean Change in 6-
Minute Walk Test
(6MWT)

2 Years 16 -8.4% +20.2 meters

3 Years 14 -11.4% +16.2 meters

Data from a study on inotersen therapy for transthyretin amyloid cardiomyopathy.[9][10]

Preclinical Efficacy in Animal Models
Preclinical studies have been crucial in establishing the proof-of-concept for inotersen. These

studies were conducted in transgenic mice expressing human TTR and in non-human primates

(cynomolgus monkeys).[4][11]

Table 3: Efficacy of Inotersen in Preclinical Models

Animal Model
Duration of
Treatment

Key Findings Reference

hTTR Ile84Ser

Transgenic Mice
Not specified

Dose-dependent

reduction of human

TTR mRNA and

protein levels by up to

>80%.

[10][11]

Cynomolgus Monkeys 12 weeks

Reduction in plasma

TTR protein levels by

~80%.

[11]

Experimental Protocols
Clinical Trial Protocol: NEURO-TTR and Open-Label
Extension
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The following protocol is a summary of the methodology used in the pivotal NEURO-TTR trial

and its OLE.[8][12]

1. Study Design:

NEURO-TTR (NCT01737398): A Phase 3, randomized, double-blind, placebo-controlled

study.[12]

OLE (NCT02175004): An open-label extension study for patients who completed the

NEURO-TTR trial.[8]

2. Patient Population:

Adults with Stage 1 or Stage 2 hATTR with polyneuropathy.[12]

Inclusion criteria included a Neuropathy Impairment Score (NIS) between 10 and 130.[8]

3. Treatment:

NEURO-TTR: Patients were randomized (2:1) to receive either 300 mg of inotersen or a

placebo via subcutaneous injection once weekly for 65 weeks.[12]

OLE: All patients received 300 mg of inotersen once weekly. Patients who were on inotersen

in the parent study continued the treatment (inotersen-inotersen group), and those on

placebo were switched to inotersen (placebo-inotersen group).[8]

4. Efficacy Assessments:

Primary Endpoints:

Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7).

Change from baseline in the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN)

questionnaire total score.[12]

Secondary Endpoints:

Short Form 36 (SF-36v2) Health Survey Physical Component Summary score.
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Serum TTR levels.[8]

5. Safety Monitoring:

Due to risks of thrombocytopenia and glomerulonephritis, enhanced monitoring of platelet

counts and renal function was implemented.[12]
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Workflow of the NEURO-TTR and its open-label extension study.
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Preclinical Animal Study Protocol
The following is a generalized protocol based on preclinical studies of inotersen in a transgenic

mouse model of hATTR.[10][11]

1. Animal Model:

Transgenic mice expressing a human TTR mutation (e.g., hTTR Ile84Ser).[10] These models

are valuable for assessing therapies targeting human TTR.[13]

2. Study Groups:

Control group receiving a saline or control oligonucleotide injection.

Treatment groups receiving varying doses of inotersen (or a similar TTR-targeting ASO).

3. Administration:

Subcutaneous injections administered at regular intervals (e.g., weekly).

4. Efficacy Evaluation:

TTR mRNA Levels: Liver tissue is harvested at the end of the study, and TTR mRNA levels

are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[10]

Serum TTR Protein Levels: Blood samples are collected periodically, and serum TTR levels

are measured using methods such as enzyme-linked immunosorbent assay (ELISA).[10]

5. Safety and Tolerability:

Monitoring for changes in body weight, general health, and liver transaminases (ALT, AST) in

the blood.[10]

Safety and Tolerability
Long-term treatment with inotersen has been associated with risks of thrombocytopenia and

glomerulonephritis, which require regular monitoring.[12] In the OLE study, with enhanced
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monitoring, these risks were effectively managed.[8] No new safety signals were observed with

long-term exposure of up to 6.2 years.[7][8]

Conclusion
Inotersen has demonstrated significant and sustained long-term efficacy in slowing the

progression of neurologic disease and improving the quality of life in patients with hATTR with

polyneuropathy.[8] Furthermore, it has shown promise in reversing cardiac manifestations in

patients with ATTR-CM.[9] Preclinical studies in relevant animal models have corroborated

these findings by demonstrating a robust and sustained reduction in TTR production.[10][11]

The provided data and protocols offer a valuable resource for researchers and drug

development professionals working on therapies for hATTR and other chronic protein-

misfolding diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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